N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a 2,4-dimethylphenyl group and a 7-fluoro-1,1-dioxo-1,2,4-benzothiadiazin moiety. The benzothiadiazin ring system, a sulfur- and nitrogen-containing heterocycle, contributes to its unique electronic and steric properties. The fluorine atom at position 7 enhances lipophilicity and metabolic stability, while the sulfanyl (-S-) linker facilitates interactions with biological targets via hydrogen bonding or hydrophobic interactions .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S2/c1-10-3-5-13(11(2)7-10)19-16(22)9-25-17-20-14-6-4-12(18)8-15(14)26(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVZWCNSRGMPKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aromatic Amines with Sulfur-Containing Reagents
The benzothiadiazine core is synthesized from 2-amino-4-fluorobenzenesulfonamide through cyclocondensation with carbon disulfide (CS₂) in the presence of a base:
$$
\text{2-Amino-4-fluorobenzenesulfonamide} + \text{CS}_2 \xrightarrow{\text{KOH, DMF}} \text{7-Fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-3-thiol}
$$
Reaction conditions:
Oxidation and Thiol Activation
The thiol group is activated via oxidation to disulfide or treatment with thiophiles (e.g., Lawesson’s reagent) to enhance reactivity for subsequent coupling.
Synthesis of N-(2,4-Dimethylphenyl)-2-Chloroacetamide
Acetylation of 2,4-Dimethylaniline
2,4-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions:
$$
\text{2,4-Dimethylaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-(2,4-Dimethylphenyl)-2-chloroacetamide}
$$
Reaction conditions:
- Molar ratio: 1:1.2 (aniline:chloroacetyl chloride)
- Base: Triethylamine (2.5 equiv)
- Temperature: 0–5°C (ice bath)
- Yield: 85–90%
Coupling of Benzothiadiazine Thiol with Chloroacetamide
Nucleophilic Substitution
The thiolate anion attacks the chloroacetamide’s electrophilic carbon, facilitated by a base:
$$
\text{7-Fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-3-thiol} + \text{N-(2,4-Dimethylphenyl)-2-chloroacetamide} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$
Optimized conditions:
Alternative Coupling Strategies
- Mitsunobu Reaction: Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine for S-alkylation (yield: 50–58%).
- Phase-Transfer Catalysis: Benzyltriethylammonium chloride enhances reaction efficiency in biphasic systems (yield: 60–70%).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz) | δ 2.25 (s, 3H, CH₃), 2.31 (s, 3H, CH₃), 3.98 (s, 2H, SCH₂), 7.12–7.45 (m, Ar-H) |
| ¹³C NMR | δ 168.5 (C=O), 159.2 (C-F), 135.4–115.2 (Ar-C) |
| HRMS | [M+H]⁺ calcd. for C₁₉H₁₈FN₃O₃S₂: 436.0821; found: 436.0818 |
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Materials Science: Possible applications in the development of new materials with specific properties.
Industrial Chemistry: Use as a catalyst or reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound shares a common acetamide core with other derivatives but differs in substituent groups and heterocyclic systems. Key structural comparisons include:
Physicochemical Properties
- Lipophilicity: The 7-fluoro and benzothiadiazin groups increase logP compared to non-fluorinated analogs (e.g., benzoisothiazol derivatives) .
- Solubility : Sulfonamide-containing analogs (e.g., compound) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas the title compound’s sulfanyl linker may reduce solubility .
- Hydrogen Bonding : The benzothiadiazin core and acetamide group enable stronger hydrogen bonding than pyrazolone-based analogs (e.g., compound) .
Research Findings and Data Tables
Table 2: Structural and Electronic Parameters
Biological Activity
N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a synthetic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 393.45 g/mol. The compound features a benzothiadiazine core substituted with a sulfanyl group and an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆FN₃O₃S₂ |
| Molecular Weight | 393.45 g/mol |
| Purity | Typically ≥ 95% |
Research indicates that compounds similar to N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide may exhibit various biological activities such as:
- Antimicrobial Activity : The benzothiadiazine moiety is known for its potential antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cellular processes.
- Anti-inflammatory Effects : Compounds containing sulfanyl groups often demonstrate anti-inflammatory activities by modulating inflammatory pathways.
Pharmacological Effects
In vitro studies have demonstrated that this compound may affect several biological pathways:
- Cell Proliferation Inhibition : Some studies suggest that the compound can inhibit the proliferation of cancer cells by inducing apoptosis.
- Enzyme Inhibition : The presence of the fluorine atom in the structure may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of benzothiadiazine derivatives and found that modifications to the sulfanyl group significantly impacted their biological efficacy against various pathogens .
- Another research article highlighted the anti-cancer properties of similar compounds, demonstrating their ability to induce cell cycle arrest in human cancer cell lines .
Toxicity and Safety Profile
While specific toxicity data for N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is limited, it is crucial to consider the safety profiles of structurally related compounds. Many synthetic compounds in this class are not intended for human or veterinary use due to potential toxicity .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high purity?
The synthesis requires multi-step organic reactions with precise control of conditions. Key steps include:
- Formation of the benzothiadiazin core under reflux in aprotic solvents (e.g., DMF) at 80–100°C .
- Thioacetamide linkage via nucleophilic substitution, using bases like potassium carbonate in ethanol .
- Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Critical parameters: Temperature (±2°C tolerance), anhydrous solvents, and inert atmosphere to prevent oxidation .
Q. Which analytical techniques confirm the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., fluoro and sulfanyl groups) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., ESI+ mode, expected [M+H]⁺ ~500–550 Da) .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., S=O stretch at ~1150–1250 cm⁻¹) . Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
